molecular formula C16H13F3N4O2S B13058036 (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide

Cat. No.: B13058036
M. Wt: 382.4 g/mol
InChI Key: LYEMIVKBOHTDGN-UHFFFAOYSA-N
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Description

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group that enhances its chemical stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles. The trifluoromethylphenoxyethoxy group is then introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylphenol and ethylene oxide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for nucleophilic substitution reactions. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.

Mechanism of Action

The mechanism of action of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.

    Trifluoromethylphenoxy derivatives: Compounds with similar trifluoromethylphenoxy groups but different core structures.

Uniqueness

(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F3N4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide

InChI

InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(8-11)24-5-6-25-23-10-21-14-13-4-7-26-15(13)22-9-20-14/h1-4,7-10H,5-6H2,(H,20,21,22,23)

InChI Key

LYEMIVKBOHTDGN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCCON/C=N/C2=C3C=CSC3=NC=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)OCCONC=NC2=C3C=CSC3=NC=N2)C(F)(F)F

Origin of Product

United States

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